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molecular formula C8H6FNO4 B1341862 5-Fluoro-2-methyl-3-nitrobenzoic acid CAS No. 850462-64-5

5-Fluoro-2-methyl-3-nitrobenzoic acid

Cat. No. B1341862
M. Wt: 199.14 g/mol
InChI Key: CMZCBPLTJBYJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07662821B2

Procedure details

8.56 g (42.99 mmol) of 2-methyl-5-fluoro-3-nitrobenzoic acid is added in 76 ml of N,N-dimethylformamide and mixed with 9.15 g (64.48 mmol) of methyl iodide and 8.91 g (64.48 mmol) of potassium carbonate. After 65 hours of stirring at room temperature, the reaction mixture is added to ice water and extracted several times with ethyl acetate. The combined organic extracts are washed with water and brine. After drying (sodium sulfate), desiccant is suctioned out, and the solvent is spun off. Repeated chromatography on silica gel (mobile solvent ethyl acetate/hexane) yields the desired compound, specifically in a yield of 25.9% (2.37 g).
Quantity
8.56 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Quantity
9.15 g
Type
reactant
Reaction Step Two
Quantity
8.91 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
25.9%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:8]([F:14])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].CI.[C:17](=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH3:17][O:5][C:4](=[O:6])[C:3]1[CH:7]=[C:8]([F:14])[CH:9]=[C:10]([N+:11]([O-:13])=[O:12])[C:2]=1[CH3:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
8.56 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=C(C=C1[N+](=O)[O-])F
Name
Quantity
76 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
9.15 g
Type
reactant
Smiles
CI
Name
Quantity
8.91 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 65 hours of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted several times with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts are washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (sodium sulfate)

Outcomes

Product
Details
Reaction Time
65 h
Name
Type
product
Smiles
COC(C1=C(C(=CC(=C1)F)[N+](=O)[O-])C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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